Mycinamicin IV

Description

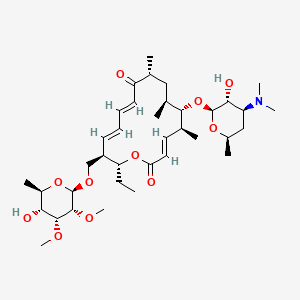

Structure

2D Structure

3D Structure

Properties

CAS No. |

73684-71-6 |

|---|---|

Molecular Formula |

C37H61NO11 |

Molecular Weight |

695.9 g/mol |

IUPAC Name |

(3E,5S,6S,7S,9R,11E,13E,15R,16R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,7,9-trimethyl-1-oxacyclohexadeca-3,11,13-triene-2,10-dione |

InChI |

InChI=1S/C37H61NO11/c1-11-29-26(20-45-37-35(44-10)34(43-9)31(41)25(6)47-37)14-12-13-15-28(39)22(3)18-23(4)33(21(2)16-17-30(40)48-29)49-36-32(42)27(38(7)8)19-24(5)46-36/h12-17,21-27,29,31-37,41-42H,11,18-20H2,1-10H3/b14-12+,15-13+,17-16+/t21-,22+,23-,24+,25+,26+,27-,29+,31+,32+,33+,34+,35+,36-,37+/m0/s1 |

InChI Key |

DBTIHDIIXPQOFR-JMHKOBKLSA-N |

SMILES |

CCC1C(C=CC=CC(=O)C(CC(C(C(C=CC(=O)O1)C)OC2C(C(CC(O2)C)N(C)C)O)C)C)COC3C(C(C(C(O3)C)O)OC)OC |

Isomeric SMILES |

CC[C@@H]1[C@H](/C=C/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H](/C=C/C(=O)O1)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)C)C)CO[C@H]3[C@@H]([C@@H]([C@@H]([C@H](O3)C)O)OC)OC |

Canonical SMILES |

CCC1C(C=CC=CC(=O)C(CC(C(C(C=CC(=O)O1)C)OC2C(C(CC(O2)C)N(C)C)O)C)C)COC3C(C(C(C(O3)C)O)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

The Mycinamicin IV Biosynthetic Pathway: A Technical Guide for Researchers

An in-depth exploration of the enzymatic cascade and chemical intermediates in the biosynthesis of the macrolide antibiotic, Mycinamicin IV.

This compound is a 16-membered macrolide antibiotic produced by Micromonospora griseorubida.[1] Like many macrolides, it consists of a polyketide-derived macrolactone core decorated with deoxysugar moieties.[1] The biosynthesis of this compound is a complex process involving a modular polyketide synthase (PKS) and a series of post-PKS tailoring enzymes, including glycosyltransferases, methyltransferases, and cytochrome P450 monooxygenases.[2][3] This guide provides a detailed overview of the biosynthetic pathway, its intermediates, the enzymes involved, and the experimental methods used to elucidate this intricate process.

The Mycinamicin Biosynthetic Gene Cluster

The genetic blueprint for mycinamicin biosynthesis is located on a 62 kb contiguous DNA region in Micromonospora griseorubida. This gene cluster contains 22 open reading frames (ORFs) that encode all the necessary machinery for the synthesis of the mycinamicin macrolactone, the deoxysugars, and the subsequent tailoring reactions.[4]

The core of the cluster is the polyketide synthase (PKS) locus, mycA, which is comprised of seven modules distributed among five multifunctional proteins.[4] Downstream of the PKS genes lies a set of genes responsible for the biosynthesis of the deoxysugar desosamine (mydA-G and mycB).[4] Genes for the biosynthesis of the second sugar, mycinose, including mydH, are also present.[4] Upstream of the PKS locus are several genes encoding tailoring enzymes, including the cytochrome P450s mycCI and mycG, and the methyltransferases mycE and mycF.[4]

The Biosynthetic Pathway to this compound

The biosynthesis of this compound can be conceptually divided into three main stages:

-

Macrolactone ring formation: The 16-membered macrolactone core, protomycinolide IV, is synthesized by the type I modular PKS encoded by the mycA genes.

-

Glycosylation: The macrolactone is sequentially glycosylated with two deoxysugars, desosamine and 6-deoxyallose.

-

Tailoring reactions: The glycosylated intermediates undergo a series of oxidative and methylation reactions to yield the final product, this compound.

The currently understood sequence of intermediates leading to this compound is as follows:

Protomycinolide IV → Mycinamicin VIII → Mycinamicin VI → Mycinamicin III → this compound

Key Intermediates and Enzymatic Transformations

-

Protomycinolide IV: The initial 16-membered macrolactone ring produced by the PKS.

-

Mycinamicin VIII: Formed by the glycosylation of protomycinolide IV with desosamine at the C5 hydroxyl group.[1]

-

Mycinamicin VI: Results from the second glycosylation event, the attachment of 6-deoxyallose.

-

Mycinamicin III: The product of the first methylation step, where the enzyme MycE methylates the C2''-hydroxyl group of the 6-deoxyallose moiety in mycinamicin VI.[3]

-

This compound: The final step in the formation of this compound is the second methylation, catalyzed by the enzyme MycF , which adds a methyl group to the C3''-hydroxyl group of the javose moiety (the 2''-O-methylated 6-deoxyallose) in mycinamicin III.[3][5]

Further downstream processing of this compound by the P450 monooxygenase MycG can lead to other mycinamicin congeners, such as mycinamicin V (via C14 hydroxylation) and mycinamicin I (via C12-C13 epoxidation).[6]

Key Enzymes and Their Functions

A number of key tailoring enzymes have been characterized, providing insight into the intricate chemical logic of the mycinamicin pathway.

| Enzyme | Gene | Function | Substrate | Product |

| MycCI | mycCI | Cytochrome P450 monooxygenase | Mycinamicin VIII | C21-hydroxylated Mycinamicin VIII |

| MycG | mycG | Cytochrome P450 monooxygenase | This compound, Mycinamicin V | Mycinamicin V, Mycinamicin I, Mycinamicin II |

| MycE | mycE | O-methyltransferase | Mycinamicin VI | Mycinamicin III |

| MycF | mycF | O-methyltransferase | Mycinamicin III | This compound |

Quantitative Data for Key Enzymes

The following table summarizes the available kinetic data for the cytochrome P450 enzymes MycCI and MycG.

| Enzyme | Substrate | Km (µM) | kcat (min-1) |

| MycCI | Mycinamicin VIII | 5.8 ± 0.7 | 104.1 ± 1.8 |

| MycG | Mycinamicin V | 16.2 ± 3.1 | 415.7 ± 22.9 |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a combination of genetic, biochemical, and analytical techniques. Below are representative protocols for key experiments.

Overexpression and Purification of Mycinamicin Biosynthetic Enzymes

A common method for obtaining purified enzymes for in vitro characterization involves overexpression in a heterologous host, such as Escherichia coli.

Protocol:

-

Clone the gene of interest (e.g., mycE, mycF) into an expression vector (e.g., pET series) with an affinity tag (e.g., His-tag).

-

Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Grow the transformed cells in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding a suitable inducer (e.g., isopropyl β-D-1-thiogalactopyranoside, IPTG) and continue cultivation at a lower temperature (e.g., 16-25°C) for several hours.

-

Harvest the cells by centrifugation and resuspend them in a lysis buffer.

-

Lyse the cells by sonication or French press.

-

Clarify the lysate by centrifugation.

-

Purify the target protein from the supernatant using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

-

Elute the purified protein and dialyze against a storage buffer.

-

Assess the purity of the protein by SDS-PAGE.

In Vitro Enzymatic Assays

In vitro assays are crucial for determining the function of individual enzymes and for obtaining kinetic data.

Protocol for O-methyltransferase (MycE/MycF) Activity Assay: [3]

-

Prepare a reaction mixture (100 µL) containing:

-

50 mM Tris-HCl buffer (pH 9.0)

-

2 µM purified MycE or MycF enzyme

-

250 µM substrate (mycinamicin VI for MycE or mycinamicin III for MycF)

-

10 mM MgCl2

-

500 µM S-adenosyl-L-methionine (SAM)

-

-

Incubate the reaction at the optimal temperature for each enzyme (50°C for MycE, 37°C for MycF) for 1 hour.[3]

-

Quench the reaction by extracting the products with an equal volume of an organic solvent (e.g., ethyl acetate or chloroform).

-

Evaporate the organic solvent and redissolve the residue in a suitable solvent (e.g., methanol) for analysis.

-

Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol for Cytochrome P450 (MycCI/MycG) Activity Assay: [1]

-

Prepare a reaction mixture (100 µL) containing:

-

Desalting buffer (e.g., potassium phosphate buffer)

-

1 µM purified P450 enzyme (MycCI or MycG)

-

0.5 mM substrate (e.g., mycinamicin VIII for MycCI, this compound for MycG)

-

A suitable redox partner system (e.g., 3.5 µM spinach ferredoxin and 0.1 U/mL spinach ferredoxin-NADP+ reductase, or the native ferredoxin MycCII for MycCI)[1]

-

0.5 mM NADPH

-

-

Initiate the reaction by adding NADPH.

-

Incubate at 30°C for 2 hours.[1]

-

Terminate the reaction by extraction with chloroform (3 x 200 µL).[1]

-

Combine the organic extracts, dry, and redissolve in methanol for analysis by HPLC or LC-MS.

Visualizing the Pathway and Experimental Logic

The following diagrams, generated using the DOT language, illustrate the this compound biosynthetic pathway and a typical experimental workflow for enzyme characterization.

Caption: The biosynthetic pathway of this compound from precursor metabolites.

Caption: A typical workflow for the functional characterization of a biosynthetic enzyme.

Conclusion

The study of the this compound biosynthetic pathway provides a fascinating example of the complex enzymatic machinery involved in the production of bioactive natural products. A thorough understanding of this pathway, from the genetics of the biosynthetic gene cluster to the function of individual enzymes and the identity of chemical intermediates, is essential for researchers in natural product chemistry, synthetic biology, and drug development. The detailed knowledge of this system opens up possibilities for the engineered biosynthesis of novel macrolide antibiotics with improved therapeutic properties. Further research is still needed to fully characterize all the enzymes in the pathway and to elucidate the regulatory mechanisms that control mycinamicin production.

References

- 1. Functional Analysis of MycCI and MycG, Cytochrome P450 Enzymes involved in Biosynthesis of Mycinamicin Macrolide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Functional analysis of MycCI and MycG, cytochrome P450 enzymes involved in biosynthesis of mycinamicin macrolide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organization of the biosynthetic gene cluster for the polyketide macrolide mycinamicin in Micromonospora griseorubida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mycinamicin biosynthesis: isolation and structural elucidation of novel macrolactones and a seco acid produced by a mutant of Micromonospora griseorubida - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

Structural Elucidation of Mycinamicin IV: An In-depth NMR Analysis

A comprehensive guide for researchers and drug development professionals on the nuclear magnetic resonance (NMR) spectroscopic analysis of Mycinamicin IV, a 16-membered macrolide antibiotic.

This compound, a member of the mycinamicin family of antibiotics produced by Micromonospora griseorubida, possesses a complex macrocyclic structure featuring a 16-membered lactone ring glycosidically linked to two deoxysugars, desosamine and mycinose. The precise determination of its intricate stereochemistry and connectivity has been a subject of significant synthetic and spectroscopic efforts. This technical guide provides a detailed overview of the structural elucidation of this compound, with a core focus on the application of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. The data presented herein is based on modern spectroscopic analysis, corroborated by the total synthesis of the natural product, ensuring a high degree of accuracy and reliability for research and development applications.

Quantitative NMR Data of this compound

The structural backbone of this compound was pieced together through a comprehensive analysis of its ¹H and ¹³C NMR spectra. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) in Hertz (Hz). This data, crucial for assigning the proton and carbon environments within the molecule, is summarized in the tables below.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 2 | 3.65 | m | |

| 3 | 5.89 | d | 10.5 |

| 4 | 2.54 | m | |

| 4-Me | 1.07 | d | 7.0 |

| 5 | 3.51 | dd | 10.0, 2.5 |

| 6 | 3.82 | m | |

| 6-Me | 1.25 | d | 6.5 |

| 7 | 1.83 | m | |

| 8 | 2.97 | m | |

| 8-Me | 1.01 | d | 7.0 |

| 10 | 3.48 | d | 9.5 |

| 11 | 5.76 | dd | 15.5, 9.5 |

| 12 | 6.38 | dd | 15.5, 10.0 |

| 13 | 5.95 | d | 10.0 |

| 14 | 4.95 | d | 2.5 |

| 15 | 4.01 | m | |

| 16 | 1.75 | m | |

| 17 | 0.94 | t | 7.5 |

| 18 | 1.21 | d | 6.0 |

| 1'-Desosamine | 4.25 | d | 7.5 |

| 2'-Desosamine | 3.18 | dd | 10.0, 7.5 |

| 3'-Desosamine | 3.55 | m | |

| 4'-Desosamine | 2.26 | m | |

| 5'-Desosamine | 3.68 | q | 6.5 |

| 6'-Desosamine | 1.24 | d | 6.5 |

| N(Me)₂-Desosamine | 2.29 | s | |

| 1''-Mycinose | 4.81 | d | 3.0 |

| 2''-Mycinose | 3.45 | dd | 9.5, 3.0 |

| 3''-Mycinose | 3.15 | t | 9.5 |

| 4''-Mycinose | 3.40 | m | |

| 5''-Mycinose | 3.95 | dq | 9.5, 6.0 |

| 6''-Mycinose | 1.18 | d | 6.0 |

| 2''-OMe | 3.58 | s | |

| 3''-OMe | 3.62 | s |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | δ (ppm) | Position | δ (ppm) |

| 1 | 170.1 | 1'-Desosamine | 103.2 |

| 2 | 80.5 | 2'-Desosamine | 70.8 |

| 3 | 134.2 | 3'-Desosamine | 72.5 |

| 4 | 45.3 | 4'-Desosamine | 66.1 |

| 5 | 84.1 | 5'-Desosamine | 68.9 |

| 6 | 38.9 | 6'-Desosamine | 18.4 |

| 7 | 35.2 | N(Me)₂-Desosamine | 40.5 |

| 8 | 46.8 | 1''-Mycinose | 97.8 |

| 9 | 212.5 | 2''-Mycinose | 81.2 |

| 10 | 82.3 | 3''-Mycinose | 85.1 |

| 11 | 130.5 | 4''-Mycinose | 75.3 |

| 12 | 135.8 | 5''-Mycinose | 70.2 |

| 13 | 125.4 | 6''-Mycinose | 17.9 |

| 14 | 78.9 | 2''-OMe | 61.5 |

| 15 | 78.1 | 3''-OMe | 60.8 |

| 16 | 39.7 | ||

| 17 | 11.8 | ||

| 18 | 16.5 | ||

| 4-Me | 14.2 | ||

| 6-Me | 21.1 | ||

| 8-Me | 15.9 |

Experimental Protocols

The acquisition of high-quality NMR data for a complex molecule like this compound necessitates meticulous experimental planning and execution. The following section details the typical methodologies employed.

Sample Preparation

A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃, or benzene-d₆, ~0.5 mL). The choice of solvent can influence the chemical shifts of certain protons, particularly those involved in hydrogen bonding. Tetramethylsilane (TMS) is commonly added as an internal standard for referencing the chemical shifts to 0.00 ppm.

NMR Instrumentation and Parameters

NMR spectra are typically recorded on a high-field spectrometer (e.g., 500 MHz or higher) to achieve optimal signal dispersion and resolution.

-

¹H NMR: One-dimensional proton spectra are acquired using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the entire proton chemical shift range (typically 0-10 ppm), and a relaxation delay that allows for full magnetization recovery between scans.

-

¹³C NMR: Carbon-13 spectra are acquired using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets. A larger number of scans is generally required due to the lower natural abundance of the ¹³C isotope.

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): This experiment identifies proton-proton spin-spin coupling networks, revealing which protons are adjacent to one another in the molecular structure.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, aiding in the assignment of carbon signals based on their attached protons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons (typically over two to three bonds), which is crucial for connecting different spin systems and establishing the overall carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding connectivity. This is instrumental in determining the relative stereochemistry and conformational preferences of the molecule.

-

Visualizing the Structural Elucidation Workflow

The logical process of deducing the structure of this compound from its NMR data can be visualized as a workflow. This begins with the analysis of 1D spectra to identify basic structural motifs, followed by the use of 2D NMR to connect these fragments and establish the final structure.

Key NMR Correlations for Structure Determination

The power of 2D NMR lies in its ability to reveal specific correlations that act as pieces of a structural puzzle. The following diagram illustrates the logical connections derived from key 2D NMR experiments that were instrumental in assembling the structure of this compound.

References

In-Depth Technical Guide: Antibacterial Spectrum of Mycinamicin IV Against Gram-positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antibacterial activity of Mycinamicin IV, a 16-membered macrolide antibiotic, against a range of clinically relevant Gram-positive bacteria. This document summarizes key quantitative data, details the experimental protocols used for susceptibility testing, and presents a visual workflow for determining the antibacterial spectrum.

Introduction to this compound

This compound is a member of the mycinamicin family of macrolide antibiotics, which are produced by the bacterium Micromonospora griseorubida.[1] Like other macrolides, mycinamicins inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] This guide focuses specifically on the antibacterial spectrum of this compound against Gram-positive pathogens, a group of bacteria responsible for a significant burden of human disease.

Quantitative Antibacterial Spectrum of this compound

The in vitro efficacy of an antibiotic is quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the MIC values of this compound against various strains of Staphylococcus aureus, including methicillin-sensitive (MSSA) and methicillin-resistant (MRSA) isolates.

| Bacterial Species | Strain | Type | This compound MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | MSSA | 0.5 |

| Staphylococcus aureus | SA10015 | MRSA | 1 |

| Staphylococcus aureus | SA10021 | MRSA | 1 |

| Staphylococcus aureus | SA10022 | MRSA | 2 |

| Staphylococcus aureus | SA10023 | MRSA | 1 |

| Staphylococcus aureus | SA10024 | MRSA | 1 |

| Staphylococcus aureus | SA10025 | MRSA | 2 |

| Staphylococcus aureus | SA10031 | MRSA | 1 |

| Staphylococcus aureus | SA10499 | MSSA | 0.5 |

| Staphylococcus aureus | SA10500 | MSSA | 0.5 |

| Staphylococcus aureus | SA10501 | MSSA | 0.5 |

| Staphylococcus aureus | SA10502 | MSSA | 0.5 |

| Staphylococcus aureus | SA10503 | MSSA | 0.5 |

| Staphylococcus aureus | SA10504 | MSSA | 0.5 |

| Staphylococcus aureus | SA10505 | MSSA | 0.5 |

| Staphylococcus aureus | SA10506 | MSSA | 0.5 |

| Staphylococcus aureus | SA10507 | MSSA | 0.5 |

| Staphylococcus aureus | SA10645 | MRSA | >16 |

| Staphylococcus aureus | SA10646 | MRSA | >16 |

| Staphylococcus aureus | SA10647 | MRSA | >16 |

| Staphylococcus aureus | SA10648 | MRSA | >16 |

| Staphylococcus aureus | SA10649 | MRSA | >16 |

| Staphylococcus aureus | SA10650 | MRSA | >16 |

| Staphylococcus aureus | SA10651 | MRSA | >16 |

| Staphylococcus aureus | SA10652 | MRSA | >16 |

| Staphylococcus aureus | SA10653 | MRSA | >16 |

Data extracted from Breiner-Goldstein et al., Nucleic Acids Research, 2021.

At present, publicly available data on the MIC of this compound against other significant Gram-positive pathogens such as Streptococcus pneumoniae and Enterococcus faecalis is limited. Further research is required to fully elucidate the broader antibacterial spectrum of this compound.

Experimental Protocols for Antibacterial Spectrum Determination

The determination of the antibacterial spectrum of a compound like this compound is a critical step in its development as a potential therapeutic agent. The most common and standardized method for this is the determination of the Minimum Inhibitory Concentration (MIC) through broth microdilution or agar dilution assays.

Broth Microdilution Assay

The broth microdilution assay is a widely used method to determine the MIC of an antimicrobial agent. The following protocol is a standard representation of the methodology employed in such studies.

3.1.1. Materials

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound stock solution of known concentration

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer

-

Incubator

3.1.2. Procedure

-

Preparation of Antibiotic Dilutions: A serial two-fold dilution of this compound is prepared in CAMHB directly in the wells of the 96-well plate. The final volume in each well is typically 50 µL, with concentrations ranging to cover the expected MIC values.

-

Inoculum Preparation: The bacterial strains to be tested are cultured on an appropriate agar medium. Colonies are then suspended in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. This suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

-

Inoculation: 50 µL of the standardized bacterial inoculum is added to each well of the microtiter plate containing the antibiotic dilutions, bringing the total volume to 100 µL.

-

Controls:

-

Growth Control: Wells containing only the bacterial inoculum in CAMHB without any antibiotic.

-

Sterility Control: Wells containing only CAMHB to ensure no contamination.

-

-

Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

-

MIC Determination: After incubation, the plates are examined for visible bacterial growth. The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Visualized Experimental Workflow

The following diagram illustrates the key steps in determining the antibacterial spectrum of this compound using a broth microdilution assay.

Caption: Workflow for MIC determination of this compound.

Conclusion

This compound demonstrates significant in vitro activity against a variety of Staphylococcus aureus strains, including those resistant to methicillin. The provided data and experimental protocols serve as a valuable resource for researchers in the field of antibiotic discovery and development. Further studies are warranted to expand the known antibacterial spectrum of this compound to include other clinically important Gram-positive pathogens and to explore its potential therapeutic applications.

References

A Technical Guide to Novel Macrolides from Micromonospora griseorubida

For Researchers, Scientists, and Drug Development Professionals

Abstract

The genus Micromonospora is a rich source of structurally diverse and biologically active secondary metabolites, with macrolides being a prominent class of compounds.[1][2] Micromonospora griseorubida has emerged as a significant producer of novel 16-membered macrolide antibiotics known as mycinamicins.[3][4][5] This technical guide provides an in-depth overview of Micromonospora griseorubida as a source of these macrolides, focusing on their discovery, biosynthesis, and biological activities. Detailed experimental protocols for the fermentation, isolation, and characterization of these compounds are presented, along with a summary of their antimicrobial potency. This document aims to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new antimicrobial agents.

Introduction to Micromonospora and Macrolides

Actinomycetes are renowned for their ability to produce a wide array of bioactive compounds, with the genus Streptomyces being the most prolific source.[1] However, "rare actinomycetes," including the genus Micromonospora, are increasingly recognized as a valuable and underexplored reservoir of novel natural products.[1][2] Micromonospora species are Gram-positive, aerobic, spore-forming bacteria found in both terrestrial and aquatic environments.[2] They are responsible for the production of various classes of antibiotics, including aminoglycosides and macrolides.[1][2]

Macrolides are characterized by a large macrocyclic lactone ring to which one or more deoxy sugars are attached.[1][6] They are an important class of antibiotics that inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[4][5][7][8][9] The mycinamicins, produced by M. griseorubida, are a family of 16-membered macrolides that have demonstrated potent activity against Gram-positive bacteria, including drug-resistant strains of Staphylococcus aureus.[4][5]

Novel Macrolides from Micromonospora griseorubida

Micromonospora griseorubida is a notable producer of the mycinamicin complex of macrolide antibiotics.[3][4][5] While the initial discovery focused on mycinamicins I and II, further research has led to the isolation and characterization of a series of novel analogs, mycinamicins IX through XVIII.[3] These compounds exhibit variations in their structure, which can influence their biological activity.

Mycinamicin Analogs

A series of novel 16-membered macrolide antibiotics have been isolated from the culture filtrate of Micromonospora griseorubida (FERM BP-705).[3] These include mycinamicins IX, XII, XIII, XIV, XV, XVI, XVII, and XVIII.[3] The structures of these compounds were determined using various spectroscopic techniques, including mass spectrometry and nuclear magnetic resonance (NMR).[3]

Biosynthesis of Mycinamicins

The biosynthesis of mycinamicins in M. griseorubida involves a type I polyketide synthase (PKS) system.[4] The mycinamicin biosynthetic gene cluster contains 22 open reading frames (ORFs) that encode the enzymes responsible for the synthesis of the macrolactone ring and its subsequent modification with deoxy sugars.[10] The core structure, protomycinolide IV, is assembled by seven PKS modules.[4]

The later steps in the biosynthesis involve glycosylation with the deoxy sugars desosamine and mycinose, followed by a series of oxidative modifications.[4][10] For instance, mycinamicin IV can be oxidized to mycinamicin I via epoxidation or to mycinamicin V through hydroxylation. Mycinamicin V is then further converted to mycinamicin II.[4]

Biological Activity of Mycinamicins

The mycinamicins exhibit potent antibacterial activity, primarily against Gram-positive bacteria.[2][4][10] Their mechanism of action involves the inhibition of protein synthesis by binding to the nascent peptide exit tunnel of the ribosome.[4][9]

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of various mycinamicins against a selection of pathogenic bacteria.

| Compound | S. aureus ATCC | S. aureus MS353 | S. epidermidis sp-al-1 | Streptococcus pyogenes N.Y.5 | Micrococcus luteus ATCC9341 | B. subtilis ATCC6633 |

| Mycinamicin X | 0.05 | 0.1 | 0.2 | 0.1 | 0.05 | 0.4 |

| Mycinamicins I-IX, XI-XVIII | 0.1-3.12 | - | - | 0.2-3.13 | 0.1-1.56 | 0.39-25 |

| MIC values are presented in µg/mL.[1] |

Experimental Protocols

Fermentation of Micromonospora griseorubida

A detailed protocol for the cultivation of M. griseorubida for the production of mycinamicins is outlined below.

-

Seed Culture Preparation:

-

Inoculate a loopful of Micromonospora sp. YS-02930 K strain from a Bennett's agar slant into a 500 mL flask containing 60 mL of seed medium.

-

Seed Medium Composition (pH 8.0): 2.0% white dextrin, 0.5% glucose, 0.5% polypeptone, 0.5% yeast extract, 0.52% brain heart infusion, 0.5% corn steep liquor, 0.3% meat extract, and 0.2% calcium carbonate.[11][12]

-

Sterilize the medium at 120°C for 20 minutes.

-

Incubate the culture on a rotary shaker at 27°C for 72 hours.[11][12]

-

-

Production Culture:

Isolation and Purification of Mycinamicins

The following is a general procedure for the extraction and purification of mycinamicins from the fermentation broth.

-

Extraction:

-

Remove the microbial cells from the culture broth by centrifugation or filtration.

-

Extract the supernatant or filtrate with a suitable organic solvent, such as ethyl acetate, at a slightly alkaline pH.

-

Concentrate the organic extract under reduced pressure to obtain a crude extract.

-

-

Purification:

-

Subject the crude extract to a series of chromatographic techniques.

-

Column Chromatography: Utilize silica gel or alumina columns with a gradient of solvents (e.g., chloroform-methanol) for initial fractionation.

-

High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC for the final purification of individual mycinamicin analogs.[3]

-

Structure Elucidation

The chemical structures of the isolated macrolides are determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition. Fast Atom Bombardment Mass Spectrometry (FAB-MS) is often used.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR, along with 2D NMR techniques (e.g., COSY, HMQC, HMBC), are used to elucidate the detailed chemical structure and stereochemistry.

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy: To identify functional groups and conjugated systems.[3]

Conclusion and Future Perspectives

Micromonospora griseorubida has proven to be a valuable source of novel 16-membered macrolide antibiotics with significant potential for future drug development. The mycinamicins exhibit potent activity against clinically relevant Gram-positive pathogens. The detailed experimental protocols and biosynthetic insights provided in this guide offer a solid foundation for researchers to explore the full potential of this microorganism. Future research should focus on the discovery of additional novel analogs through genome mining and the optimization of fermentation conditions to enhance the production of these promising compounds. Furthermore, the semi-synthetic modification of these natural products could lead to the development of new macrolide antibiotics with improved efficacy and a broader spectrum of activity.

References

- 1. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 2. The genus Micromonospora as a model microorganism for bioactive natural product discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mycinamicins, new macrolide antibiotics. XIII. Isolation and structures of novel fermentation products from Micromonospora griseorubida (FERM BP-705) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ribosome-binding and anti-microbial studies of the mycinamicins, 16-membered macrolide antibiotics from Micromonospora griseorubida - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. The genus Micromonospora as a model microorganism for bioactive natural product discovery - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04025H [pubs.rsc.org]

- 7. academic.oup.com [academic.oup.com]

- 8. Research Portal [weizmann.esploro.exlibrisgroup.com]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. EP0187049B1 - Micromonospora microorganisms and macrolide antibiotic production therewith - Google Patents [patents.google.com]

- 12. IE58289B1 - Micromonospora microorganisms and macrolide antibiotic production therewith - Google Patents [patents.google.com]

The Pivotal Role of Cytochrome P450 Enzymes in Mycinamicin Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical functions of cytochrome P450 (P450) enzymes in the biosynthesis of mycinamicin, a 16-membered macrolide antibiotic produced by Micromonospora griseorubida. The terminal steps of mycinamicin synthesis are orchestrated by two key P450 enzymes, MycCI and MycG, which are responsible for the hydroxylation and epoxidation reactions that are crucial for the antibiotic's biological activity. This document provides a comprehensive overview of their function, quantitative enzymatic data, detailed experimental protocols, and visual representations of the biosynthetic and experimental workflows.

The Mycinamicin Biosynthetic Pathway and the Role of P450s

The biosynthesis of mycinamicin begins with the assembly of a polyketide chain, which is subsequently cyclized and glycosylated to form early intermediates. The final tailoring steps, which are essential for the bioactivity of the mature antibiotic, are catalyzed by P450 monooxygenases. These enzymes introduce oxidative modifications to the macrolactone ring, enhancing the structural diversity and therapeutic potential of mycinamicin.[1][2]

The two critical P450 enzymes encoded within the mycinamicin biosynthetic gene cluster are:

-

MycCI: This enzyme catalyzes the initial post-polyketide synthase (PKS) oxidative modification, a highly specific C-21 methyl hydroxylation of Mycinamicin VIII. This step is a prerequisite for the subsequent attachment of the second sugar moiety.[3][4] The optimal activity of MycCI is dependent on its native ferredoxin partner, MycCII.[3]

-

MycG: A multifunctional P450 enzyme that acts on later-stage intermediates. MycG is responsible for both the C-14 hydroxylation and the C-12/13 epoxidation of the macrolactone ring. It exhibits a fascinating sequential activity, hydroxylating Mycinamicin IV to Mycinamicin V, which is then epoxidized to yield Mycinamicin II, a major bioactive component. MycG can also directly epoxidize this compound to Mycinamicin I.[3][4][5]

The precise order of these enzymatic modifications, including the interplay between glycosylation and oxidation, is a key determinant of the final mycinamicin congener produced.

Quantitative Data on P450 Enzyme Activity

The following tables summarize the key quantitative data obtained from in vitro studies of MycCI and MycG, providing insights into their catalytic efficiency and substrate binding affinities.

Table 1: Steady-State Kinetic Parameters for MycCI

| Substrate | Redox Partner | Km (µM) | kcat (min-1) |

| Mycinamicin VIII | Spinach Ferredoxin | 34.5 ± 5.5 | 71.7 ± 3.2 |

| Mycinamicin VIII | MycCII-NH | 5.8 ± 0.7 | 104.1 ± 1.8 |

Table 2: Steady-State Kinetic Parameters for MycG

| Reaction | Km (µM) | kcat (min-1) |

| Mycinamicin V to Mycinamicin II | 16.2 ± 3.1 | 415.7 ± 22.9 |

Table 3: Substrate Dissociation Constants (Kd)

| P450 Enzyme | Substrate | Kd (µM) |

| MycCI | Mycinamicin VIII | 28.1 ± 3.2 |

| MycG | This compound | 0.7 ± 0.1 |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the characterization of MycCI and MycG.

Heterologous Expression and Purification of P450 Enzymes and Ferredoxin

This protocol describes the production and purification of His-tagged MycCI, MycG, and MycCII in Escherichia coli.

-

Gene Cloning and Expression Vector Construction:

-

The genes encoding mycCI, mycG, and mycCII are amplified from M. griseorubida genomic DNA via PCR.

-

The amplified genes are cloned into a suitable E. coli expression vector, such as pET-28a(+), which incorporates an N-terminal or C-terminal hexahistidine (6xHis) tag for affinity purification.

-

-

Protein Expression:

-

The expression plasmids are transformed into an appropriate E. coli expression strain, such as BL21(DE3).

-

A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin) and grown overnight at 37°C.

-

The starter culture is used to inoculate a larger volume of Terrific Broth (TB) medium.

-

The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

-

The culture is then incubated at a lower temperature (e.g., 18°C) for an extended period (e.g., 16-20 hours) to enhance soluble protein expression.

-

-

Cell Lysis and Lysate Preparation:

-

Cells are harvested by centrifugation at 4,000 x g for 20 minutes at 4°C.

-

The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).

-

Cells are lysed by sonication on ice.

-

The lysate is clarified by centrifugation at 15,000 x g for 45 minutes at 4°C to remove cell debris.

-

-

His-Tag Affinity Purification:

-

The clarified lysate is loaded onto a Ni-NTA (Nickel-Nitriloacetic Acid) affinity chromatography column pre-equilibrated with lysis buffer.

-

The column is washed with a wash buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

-

The His-tagged protein is eluted from the column using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

-

Protein Characterization and Storage:

-

The purity of the eluted protein is assessed by SDS-PAGE.

-

The concentration of the purified P450 enzyme is determined using the carbon monoxide (CO) difference spectrum method.

-

The purified proteins are desalted into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) and stored at -80°C.

-

In Vitro P450 Enzyme Assays

This protocol outlines the procedure for determining the in vitro activity of MycCI and MycG.

-

Reaction Mixture Preparation:

-

A standard reaction mixture (100 µL final volume) is prepared in a desalting buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl).

-

The reaction mixture contains:

-

1 µM of purified P450 enzyme (MycCI or MycG).

-

0.5 mM of the mycinamicin intermediate substrate (e.g., Mycinamicin VIII for MycCI; this compound or V for MycG).

-

3.5 µM of a suitable ferredoxin (spinach ferredoxin or purified MycCII).

-

0.1 U/mL of spinach ferredoxin-NADP+ reductase.

-

0.5 mM NADPH (to initiate the reaction).

-

-

-

Reaction Incubation:

-

The reaction is initiated by the addition of NADPH.

-

The mixture is incubated at 30°C for a defined period (e.g., 2 hours for endpoint assays, or shorter time points for kinetic studies).

-

A negative control reaction containing a heat-inactivated P450 enzyme is included.

-

-

Product Extraction:

-

The reaction is quenched and the products are extracted by adding an equal volume of an organic solvent (e.g., chloroform or ethyl acetate).

-

The mixture is vortexed and then centrifuged to separate the aqueous and organic layers.

-

The organic layer containing the macrolide products is carefully collected. The extraction is typically repeated three times.

-

-

Product Analysis by HPLC-MS:

-

The pooled organic extracts are evaporated to dryness under a stream of nitrogen.

-

The residue is redissolved in a suitable solvent (e.g., methanol).

-

The products are analyzed by reverse-phase High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

-

A C18 column is typically used with a gradient of water and acetonitrile, both containing 0.1% formic acid.

-

The products are identified and quantified by comparing their retention times and mass-to-charge ratios with authentic standards.

-

Gene Disruption in Micromonospora griseorubida (General Protocol)

This protocol provides a general outline for gene disruption in Micromonospora species via homologous recombination, a technique used to create knockout mutants of mycCI and mycG.

-

Construction of the Gene Disruption Vector:

-

A suicide vector (a plasmid that cannot replicate in Micromonospora) is used as the backbone.

-

Upstream and downstream flanking regions (typically 1-2 kb each) of the target gene (mycCI or mycG) are amplified by PCR from M. griseorubida genomic DNA.

-

An antibiotic resistance cassette (e.g., apramycin resistance gene, aac(3)IV) is cloned between the upstream and downstream flanking regions in the suicide vector.

-

-

Protoplast Formation and Transformation:

-

M. griseorubida is grown in a suitable liquid medium to the mid-exponential phase.

-

The mycelia are harvested and treated with lysozyme in a hypertonic buffer to generate protoplasts.

-

The gene disruption vector is introduced into the protoplasts using polyethylene glycol (PEG)-mediated transformation.

-

-

Selection of Single-Crossover Mutants:

-

The transformed protoplasts are plated on a regeneration medium containing the antibiotic corresponding to the resistance cassette on the disruption vector.

-

Colonies that grow are potential single-crossover mutants, where the entire plasmid has integrated into the chromosome via homologous recombination at either the upstream or downstream flanking region.

-

-

Selection of Double-Crossover Mutants (Gene Knockouts):

-

Single-crossover mutants are cultured in non-selective liquid medium to allow for a second homologous recombination event to occur.

-

The culture is then plated on a non-selective medium to obtain single colonies.

-

Colonies are replica-plated onto both non-selective and selective media. Colonies that grow on the non-selective medium but not on the selective medium are potential double-crossover mutants (gene knockouts), as they have lost the suicide vector backbone along with the antibiotic resistance marker from the vector.

-

-

Verification of Gene Knockout:

-

Genomic DNA is isolated from the potential knockout mutants.

-

The gene disruption is confirmed by PCR using primers flanking the target gene region. The PCR product from the knockout mutant will be a different size than that from the wild-type strain.

-

Southern blot analysis can also be performed to further confirm the gene replacement.

-

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the mycinamicin biosynthetic pathway and the experimental workflows.

Mycinamicin Biosynthetic Pathway

Caption: The post-PKS tailoring steps in mycinamicin biosynthesis highlighting the reactions catalyzed by P450 enzymes MycCI and MycG.

Experimental Workflow for P450 Characterization

Caption: A generalized workflow for the heterologous expression, purification, and in vitro characterization of mycinamicin P450 enzymes.

Workflow for Gene Knockout in Micromonospora

References

- 1. Conditions for protoplasting, regenerating, and transforming the calicheamicin producer, Micromonospora echinospora - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mutagenesis of Micromonospora rosaria by using protoplasts and mycelial fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Conditions for protoplasting, regenerating, and transforming the calicheamicin producer, Micromonospora echinospora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Genetic recombination in Micromonospora rosaria by protoplast fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genetic recombination in Micromonospora - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Isolation and Characterization of Mycinamicin IV from Fermentation Broth

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies for isolating and characterizing Mycinamicin IV, a 16-membered macrolide antibiotic, from the fermentation broth of Micromonospora griseorubida. The following sections detail the fermentation process, extraction and purification protocols, and analytical characterization techniques, supported by quantitative data and visual workflows to facilitate replication and further research.

Fermentation of Micromonospora griseorubida for this compound Production

This compound is a secondary metabolite produced by the actinomycete Micromonospora griseorubida.[1][2] Optimization of fermentation conditions is critical for achieving high yields of the target compound.

Culture Media and Conditions

A high-yield production of mycinamicins can be achieved using a specialized fermentation medium. The composition of a suitable seed medium and production medium are detailed below.

Table 1: Fermentation Media Composition

| Component | Seed Medium Concentration | Production Medium (PM-5) Concentration |

| Dextrin | 2.0% | 12.0% |

| Cotton Seed Flour | 2.5% | 3.0% |

| Peptone | 0.5% | - |

| Yeast Extract | 2.5% | - |

| Wheat Germ | - | 1.2% |

| Dry Yeast | - | 0.12% |

| CaCO₃ | 0.1% | 0.66% |

| MgSO₄·7H₂O | - | 0.6% |

| K₂HPO₄ | - | 0.24% |

| FeSO₄·7H₂O | 0.004% | 0.008% |

| CoCl₂·6H₂O | 0.0002% | 0.0002% |

| pH | 7.5 (adjusted with 1 N NaOH) | 7.2 (adjusted with 1 N NaOH) |

Experimental Protocol: Fermentation

-

Inoculum Preparation: A seed culture is prepared by inoculating the seed medium with Micromonospora griseorubida. The culture is incubated for 2 days at 30°C on a rotary shaker.

-

Production Fermentation: The production medium is inoculated with 10% (v/v) of the seed culture. Fermentation is carried out in baffled Erlenmeyer flasks at 30°C on a rotary shaker (240 rpm) for up to 9 days for optimal mycinamicin accumulation.

Isolation and Purification of this compound

The isolation of this compound from the fermentation broth is a multi-step process involving extraction and chromatographic purification.

Extraction of Mycinamicins from Fermentation Broth

Mycinamicins are weakly basic and lipophilic compounds, which dictates the choice of extraction solvent and conditions.

Experimental Protocol: Extraction

-

Broth Separation: The fermentation broth is centrifuged to separate the mycelia from the supernatant.

-

Solvent Extraction: The supernatant is adjusted to a basic pH and extracted with an equal volume of a water-immiscible organic solvent, such as ethyl acetate. This process is repeated multiple times to ensure complete extraction of the mycinamicins.

-

Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract containing a mixture of mycinamicins and other metabolites.

Chromatographic Purification

Purification of this compound from the crude extract is typically achieved through silica gel adsorption chromatography, followed by preparative high-performance liquid chromatography (HPLC) for high-purity samples.

Experimental Protocol: Silica Gel Column Chromatography

-

Column Preparation: A chromatographic column is packed with silica gel (100-200 mesh) as the stationary phase, equilibrated with a non-polar solvent.

-

Sample Loading: The crude extract is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel. The dried, adsorbed sample is then loaded onto the top of the column.

-

Elution: The column is eluted with a solvent system of increasing polarity. A common mobile phase consists of a mixture of methylene chloride, ethyl acetate, and ethanol. The fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fraction Pooling: Fractions containing this compound are pooled and concentrated.

Experimental Protocol: Preparative HPLC

For obtaining highly pure this compound, a final purification step using preparative HPLC is recommended. The following are general conditions that can be optimized:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile in water or a buffer is commonly employed.

-

Detection: UV detection at 215 nm and 280 nm is suitable for this compound.[2]

-

Fraction Collection: Fractions corresponding to the this compound peak are collected, pooled, and lyophilized to obtain the pure compound.

Characterization of this compound

The structural elucidation and confirmation of the identity of the isolated this compound are performed using various spectroscopic techniques.

Physicochemical Properties

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃₇H₆₁NO₁₁ |

| Molecular Weight | 695.9 g/mol |

| Appearance | White crystalline powder |

| UV Absorption (λmax) | 215 nm, ~280 nm |

Spectroscopic Data

Mass Spectrometry (MS): Chemical ionization mass spectrometry of mycinamicins typically shows the protonated molecule [M+H]⁺ as the base peak. Fragmentation primarily occurs at the glycosidic linkages.

Visualizing the Workflow and Biosynthetic Pathway

To aid in the understanding of the processes involved, the following diagrams visualize the experimental workflow for isolation and purification, and the biosynthetic pathway of mycinamicins.

Caption: Workflow for the isolation and purification of this compound.

Caption: Key intermediates in the biosynthesis of this compound.

This technical guide provides a foundational understanding and practical protocols for the isolation and characterization of this compound. Researchers are encouraged to optimize the described methods to suit their specific laboratory conditions and research goals.

References

Mycinamicin IV: A Technical Guide on its Biological Activity Against Pathogenic Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycinamicin IV is a 16-membered macrolide antibiotic produced by the bacterium Micromonospora griseorubida. As a member of the mycinamicin family, it exhibits bacteriostatic activity, primarily against Gram-positive bacteria. This technical guide provides a comprehensive overview of the known biological activity of this compound, its mechanism of action, and the experimental protocols used for its evaluation. While specific quantitative data for this compound is limited in publicly available literature, this guide synthesizes the existing knowledge to support further research and drug development efforts.

Mechanism of Action

Mycinamicins, including this compound, exert their antibacterial effect by inhibiting protein synthesis in susceptible bacteria. The primary target is the 50S subunit of the bacterial ribosome. This compound binds to the nascent peptide exit tunnel (NPET) on the 50S ribosomal subunit. This binding sterically obstructs the passage of newly synthesized polypeptide chains, leading to a premature dissociation of the peptidyl-tRNA from the ribosome and ultimately, the cessation of protein elongation. This mechanism of action is characteristic of macrolide antibiotics and is crucial for their bacteriostatic effect.

Data Presentation: Antibacterial Spectrum and Efficacy

While specific Minimum Inhibitory Concentration (MIC) values for this compound against a broad range of pathogenic bacteria are not extensively detailed in the available scientific literature, the mycinamicin family of antibiotics has demonstrated potent activity against Gram-positive pathogens. The general MIC range for mycinamicins against these bacteria is reported to be between 0.1 and 3.12 µg/mL .

For the purpose of this guide and to facilitate future comparative studies, the following table outlines the typical panel of pathogenic bacteria against which new antibiotics are tested. Should specific MIC data for this compound become available, this table can be populated accordingly.

| Bacterial Species | Strain | This compound MIC (µg/mL) |

| Staphylococcus aureus | e.g., ATCC 29213 | Data not available |

| Streptococcus pneumoniae | e.g., ATCC 49619 | Data not available |

| Enterococcus faecalis | e.g., ATCC 29212 | Data not available |

| Escherichia coli | e.g., ATCC 25922 | Data not available |

| Pseudomonas aeruginosa | e.g., ATCC 27853 | Data not available |

| Klebsiella pneumoniae | e.g., ATCC 700603 | Data not available |

Note: The lack of specific, publicly available MIC data for this compound highlights a significant gap in the current understanding of its full antibacterial potential and underscores the need for further focused research in this area.

Experimental Protocols

The determination of the antibacterial activity of this compound is primarily achieved through the broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method for MIC Determination

This protocol outlines the standardized procedure for determining the MIC of this compound against pathogenic bacteria.

1. Preparation of Materials:

-

This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a concentration of 1 mg/mL.

-

Bacterial Strains: Use standardized bacterial strains (e.g., from ATCC) for consistent and reproducible results.

-

Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of non-fastidious bacteria.

-

96-Well Microtiter Plates: Sterile, U-bottomed 96-well plates are used for the assay.

2. Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in the appropriate growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Assay Procedure:

-

Add 50 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

-

Add 50 µL of the this compound stock solution (at twice the highest desired final concentration) to the first well of each row to be tested.

-

Perform a serial two-fold dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate to create a concentration gradient. Discard the final 50 µL from the last well.

-

Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.

-

Include a growth control well (containing medium and inoculum but no antibiotic) and a sterility control well (containing medium only).

4. Incubation:

-

Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.

5. Reading the Results:

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria. Growth is typically observed as turbidity or a pellet at the bottom of the well.

Visualizations

Mycinamicin Biosynthetic Pathway

The following diagram illustrates the biosynthetic pathway of mycinamicins, highlighting the position of this compound as a key intermediate.

Caption: Biosynthetic pathway of mycinamicins.

Experimental Workflow for MIC Determination

This diagram outlines the key steps in the broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Caption: Broth microdilution workflow for MIC.

Affected Signaling Pathways

Currently, there is a lack of specific information in the scientific literature regarding the direct effects of this compound on bacterial signaling pathways, such as two-component systems or quorum sensing. The primary mechanism of action is well-established as the inhibition of protein synthesis. Further research is required to investigate any potential downstream effects on bacterial signaling cascades that may be indirectly influenced by the primary mode of action.

Conclusion

This compound is a macrolide antibiotic with promising activity against Gram-positive bacteria. Its mechanism of action, centered on the inhibition of bacterial protein synthesis, is well-understood. However, a significant knowledge gap exists regarding its specific quantitative efficacy against a wide range of pathogenic bacteria and its potential impact on bacterial signaling pathways. The experimental protocols outlined in this guide provide a framework for future research to address these gaps. Further in-depth studies are crucial to fully elucidate the therapeutic potential of this compound and to guide its development as a potential clinical agent in the fight against bacterial infections.

Mycinamicin IV: A Pivotal Precursor in the Biosynthesis of Mycinamicin Antibiotics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The mycinamicins are a family of 16-membered macrolide antibiotics produced by the actinomycete Micromonospora griseorubida.[1][2] These compounds exhibit potent activity against Gram-positive bacteria.[3] Central to the production of the diverse range of mycinamicin antibiotics is Mycinamicin IV, a key intermediate that serves as the substrate for a series of enzymatic modifications, leading to the formation of other bioactive mycinamicins. This technical guide provides a comprehensive overview of the role of this compound as a precursor, detailing the biosynthetic pathways, enzymatic conversions, and available quantitative data.

The Biosynthetic Pathway: From this compound to Bioactive Congeners

The biosynthesis of mycinamicins from this compound is primarily orchestrated by the multifunctional cytochrome P450 enzyme, MycG.[1][4][5] This enzyme catalyzes sequential hydroxylation and epoxidation reactions on the macrolactone ring of this compound, leading to the production of Mycinamicin V, Mycinamicin I, and subsequently Mycinamicin II.[1][3][6]

The conversion of this compound proceeds along two main branches:

-

Hydroxylation: MycG hydroxylates the C-14 position of this compound to yield Mycinamicin V.[1][6]

-

Epoxidation: MycG also catalyzes the epoxidation of the C-12/C-13 double bond of this compound to form Mycinamicin I.[1][6]

Mycinamicin V can be further converted to Mycinamicin II through the epoxidation of its C-12/C-13 double bond, a reaction also catalyzed by MycG.[1][6]

Figure 2: General experimental workflow for in vitro conversion.

Regulation of Mycinamicin Biosynthesis

The regulation of antibiotic biosynthesis in actinomycetes is a complex process, often involving signaling molecules and pathway-specific regulatory proteins. While the complete regulatory network for mycinamicin production in M. griseorubida has not been fully elucidated, parallels can be drawn with other actinomycetes.

Potential Regulatory Mechanisms:

-

Gamma-Butyrolactones (GBLs): In many Streptomyces species, GBLs act as signaling molecules that trigger the onset of antibiotic production. [7][8][9]It is plausible that a similar system exists in M. griseorubida to control the expression of the myc gene cluster.

-

AdpA Homologs: AdpA is a key pleiotropic regulator in Streptomyces that controls both morphological differentiation and secondary metabolism. [10][11]The presence of AdpA homologs in Micromonospora species suggests a conserved regulatory role. [12] The mycinamicin biosynthetic gene cluster contains several putative regulatory genes, but their specific functions and the signaling pathways they respond to are yet to be experimentally confirmed.

dot

References

- 1. Functional Analysis of MycCI and MycG, Cytochrome P450 Enzymes involved in Biosynthesis of Mycinamicin Macrolide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mycinamicins, new macrolide antibiotics. I. Taxonomy, production, isolation, characterization and properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ribosome-binding and anti-microbial studies of the mycinamicins, 16-membered macrolide antibiotics from Micromonospora griseorubida - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Functional analysis of MycCI and MycG, cytochrome P450 enzymes involved in biosynthesis of mycinamicin macrolide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Gamma-Butyrolactone Regulatory System of Streptomyces chattanoogensis Links Nutrient Utilization, Metabolism, and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Expansion of Gamma-Butyrolactone Signaling Molecule Biosynthesis to Phosphotriester Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of γ-butyrolactone signalling molecules in diverse actinomycetes using resin-assisted isolation and chemoenzymatic synthesis - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 10. A Novel AdpA Homologue Negatively Regulates Morphological Differentiation in Streptomyces xiamenensis 318 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. AdpA, key regulator for morphologi ... | Article | H1 Connect [archive.connect.h1.co]

- 12. uniprot.org [uniprot.org]

Initial Pharmacokinetic Profile of Mycinamicin IV: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial pharmacokinetic studies of Mycinamicin IV, a 16-membered macrolide antibiotic. Due to a scarcity of publicly available pharmacokinetic data for this compound, this report leverages data from a closely related compound, Miocamycin, to provide a foundational understanding of its potential in vivo behavior. The methodologies for key experiments are detailed, and logical relationships in biosynthetic pathways and experimental workflows are visualized.

Core Pharmacokinetic Parameters

The pharmacokinetic profile of macrolide antibiotics is crucial for determining dosing regimens and predicting therapeutic efficacy. While specific data for this compound is limited, studies on Miocamycin in cattle following intravenous administration offer valuable insights. The data suggests a two-compartment open model is appropriate for describing the plasma concentration of this class of compounds over time[1].

Quantitative Data Summary

The following table summarizes the key pharmacokinetic parameters for Miocamycin administered intravenously at a single dose of 10 mg/kg in cattle[1]. This data can serve as a preliminary estimate for the pharmacokinetic behavior of this compound.

| Pharmacokinetic Parameter | Symbol | Value (Mean ± SEM) | Unit | Description |

| Distribution Half-life | t½α | 7.41 ± 0.53 | minutes | The initial phase of rapid distribution of the drug from the central compartment (blood) to peripheral compartments (tissues). |

| Elimination Half-life | t½β | 2.49 ± 0.23 | hours | The terminal phase representing the elimination of the drug from the body. |

| Volume of Distribution at Steady-State | Vd(ss) | 2.13 ± 0.17 | L/kg | A large volume of distribution suggests extensive tissue penetration and distribution. |

| Clearance | Cl | 0.60 ± 0.03 | L/h/kg | The rate at which the drug is cleared from the body. |

Experimental Protocols

The determination of drug concentrations in biological samples is a cornerstone of pharmacokinetic studies. For macrolide antibiotics like Mycinamicin, microbiological assays are a common and effective method.

Microbiological Assay for Macrolide Concentration

Principle: This assay is based on the principle of comparing the inhibition of growth of a susceptible microorganism by known concentrations of the antibiotic with the inhibition produced by the sample containing the antibiotic[2].

Detailed Methodology:

-

Test Organism: A susceptible strain of Micrococcus luteus ATCC 9341 is commonly used as the test organism for macrolide assays[3].

-

Culture Media: Grove-Randall's medium 11 is used for preparing the inoculum, and Grove-Randall's medium 3 is used for the bacterium suspension[4].

-

Preparation of Standard Solutions: A stock solution of the reference standard (e.g., Miocamycin or another suitable macrolide) is prepared in a suitable solvent like methanol. Working standards are then prepared by diluting the stock solution in a phosphate buffer (e.g., 0.025 M dipotassium hydrogen phosphate buffer, pH 8.0) to achieve a range of known concentrations (e.g., 0.1 to 0.5 µg/mL)[5].

-

Sample Preparation: Plasma or serum samples obtained from the study subjects are deproteinized and diluted with the same phosphate buffer to fall within the concentration range of the standard curve.

-

Assay Procedure (Cylinder-Plate Method):

-

Petri dishes are filled with a base layer of sterile nutrient agar.

-

A second layer of agar is inoculated with the test organism and poured over the base layer.

-

Stainless steel cylinders are placed on the surface of the inoculated agar.

-

A fixed volume of the standard solutions and the prepared samples are added to the cylinders.

-

The plates are incubated under specific conditions (e.g., 35±2 °C) for a set period[5].

-

-

Data Analysis: The diameters of the zones of inhibition around each cylinder are measured. A standard curve is constructed by plotting the logarithm of the concentration of the standard solutions against the zone diameters. The concentration of the antibiotic in the samples is then determined by interpolating from the standard curve[2].

Visualizations

Mycinamicin Biosynthesis Pathway

The following diagram illustrates the final steps in the biosynthesis of Mycinamicins, highlighting the conversion of key intermediates. This pathway is crucial for understanding the production of this compound and its related compounds[6][7].

Experimental Workflow for a Pharmacokinetic Study

This diagram outlines the typical workflow for conducting an in vivo pharmacokinetic study, from drug administration to data analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. Principles and Methods of Different Microbiological Assay | Pharmaguideline [pharmaguideline.com]

- 3. Microbiological assay for the analysis of certain macrolides in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. lirias.kuleuven.be [lirias.kuleuven.be]

- 6. researchgate.net [researchgate.net]

- 7. Functional Analysis of MycCI and MycG, Cytochrome P450 Enzymes involved in Biosynthesis of Mycinamicin Macrolide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Total Synthesis of Mycinamicin IV and its Analogues

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the total synthesis of the 16-membered macrolide antibiotic, Mycinamicin IV, and strategies for the synthesis of its analogues. The protocols are based on the collective and convergent synthesis approach developed by Fürstner and colleagues, which allows for the efficient and stereocontrolled construction of the complex macrocyclic core and subsequent glycosylation.

Synthetic Strategy Overview

The total synthesis of this compound is approached through a convergent strategy, involving the synthesis of two key fragments: an "eastern" hemisphere and a "western" hemisphere. This modular approach is amenable to the synthesis of various analogues by modifying the individual fragments.[1][2][3]

A key building block for the "eastern" hemisphere is synthesized on a large scale using an asymmetric vinylogous Mukaiyama aldol reaction.[1][4] The terminal alkene of this fragment is then functionalized through either a Wacker oxidation to a methyl ketone or a highly selective rhodium-catalyzed hydroformylation to an aldehyde.[1][5] This divergence allows access to different series of macrolides. For this compound, the hydroformylation route is utilized.[1]

The "western" hemisphere, a substituted 1,3-enyne, is prepared and coupled with the aldehyde-functionalized "eastern" hemisphere.[1] Following the coupling, a macrolactonization is achieved via a stannoxane-mediated transesterification.[3] The final stages of the synthesis involve a ruthenium-catalyzed redox isomerization to install the enone functionality within the macrolide core, followed by challenging glycosylation steps to introduce the desosamine and mycinose sugar moieties.[2]

Logical Flow of the Total Synthesis

Caption: Overall workflow for the total synthesis of this compound.

Quantitative Data Summary

The following tables summarize the reported yields and stereoselectivities for key transformations in the synthesis of this compound and its precursors.

Table 1: Synthesis of the "Eastern" Hemisphere Aldehyde

| Step | Reagents and Conditions | Yield (%) | Stereoselectivity (dr or ee) | Reference |

| Asymmetric Vinylogous Mukaiyama Aldol | Silyl dienol ether, aldehyde, oxazaborolidine catalyst, iPrOH, CH₂Cl₂, -78 °C | 69 (2 steps) | 89:11 dr, 94% ee | [1][4] |

| Rh-Catalyzed Hydroformylation | Alkene, [Rh(acac)(CO)₂], ligand, H₂/CO (1:1, 15 bar), C₆F₆, 30±1 °C | 60 | 83:17 (branched:linear) | [1] |

Table 2: Macrolide Formation and Final Steps

| Step | Reagents and Conditions | Yield (%) | Stereoselectivity | Reference |

| Fragment Coupling | Lithiated enyne, aldehyde, THF, -78 °C | 56-65 | 1.4:1 dr | [1] |

| Macrolactonization | Stannoxane catalyst, chlorobenzene, reflux | 32-37 | N/A | [1] |

| Ru-Catalyzed Redox Isomerization | [CpRu(MeCN)₃]BF₄, PhPCy₂, THF, reflux | 65 | N/A | [1] |

| β-Glycosylation (Desosamine) | Aglycone, desosaminyl donor, TBSOTf | 84 | β-anomer only | [6] |

| α-Glycosylation (Mycinose) | Glycosylated intermediate, mycinosyl donor, NIS, AgOTf | 86 | 1:26 (α:β) | [6] |

Experimental Protocols

Protocol for Asymmetric Vinylogous Mukaiyama Aldol Reaction

This protocol describes the large-scale synthesis of a key chiral building block for the "eastern" hemisphere.[1][4]

-

Catalyst Preparation: Prepare the oxazaborolidine catalyst from diphenylprolinol and phenylboronic acid in a Dean-Stark trap, followed by activation with TfOH at low temperature.

-

Reaction Setup: To a solution of the aldehyde (1.0 equiv) in CH₂Cl₂ at -78 °C, add the silyl dienol ether (1.5 equiv) and iPrOH (1.0 equiv).

-

Addition of Catalyst: Slowly add a solution of the pre-formed oxazaborolidine catalyst (50 mol%) in CH₂Cl₂ to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by TLC.

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the layers and extract the aqueous layer with CH₂Cl₂.

-

Purification: Combine the organic layers, dry over Na₂SO₄, concentrate under reduced pressure, and purify the residue by silica gel chromatography to afford the aldol product.

Protocol for Rhodium-Catalyzed Asymmetric Hydroformylation

This protocol details the branch-selective hydroformylation of the terminal alkene to furnish the aldehyde required for the this compound synthesis.[1]

-

Catalyst Precursor: In a glovebox, charge a high-pressure reactor with [Rh(acac)(CO)₂] (3.4 mol%) and the phosphine ligand (4.2 mol%).

-

Reaction Setup: Add a solution of the alkene substrate (1.0 equiv) in hexafluorobenzene.

-

Reaction Execution: Seal the reactor, remove from the glovebox, and pressurize with a 1:1 mixture of H₂ and CO to 15 bar. Maintain a strict reaction temperature of 30±1 °C with vigorous stirring.

-

Workup: After the reaction is complete (monitored by GC or TLC), carefully vent the reactor and concentrate the reaction mixture.

-

Purification: Purify the crude product by column chromatography on silica gel to isolate the desired branched aldehyde.

Protocol for Macrolactonization via Transesterification

This protocol describes the challenging ring-closure of the seco-acid precursor using a stannoxane catalyst.[1][3]

-

Reaction Setup: To a solution of the seco-ester (1.0 equiv) in chlorobenzene under an inert atmosphere, add the distannoxane catalyst (e.g., 25b as described by Fürstner et al.) (1.2 equiv).

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by TLC. Note that this reaction can be very slow.

-

Workup: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purification: Purify the residue by silica gel chromatography to yield the macrolactone.

Protocol for Glycosylation

The glycosylation steps are critical and require careful execution. The following is a general protocol for the introduction of the desosamine and mycinose sugars.[2][6]

-

Preparation of Glycosyl Donors: Synthesize the appropriate desosamine and mycinose glycosyl donors (e.g., trichloroacetimidates or thioglycosides) through established multi-step sequences.

-

First Glycosylation (e.g., Desosamine):

-

To a solution of the aglycone acceptor (1.0 equiv) and the desosaminyl donor (1.5 equiv) in an anhydrous solvent (e.g., CH₂Cl₂) at low temperature (e.g., -40 °C), add a suitable promoter (e.g., TBSOTf).

-

Allow the reaction to warm slowly to room temperature and monitor by TLC.

-

Quench the reaction with a base (e.g., Et₃N) and concentrate.

-

Purify the product by silica gel chromatography.

-

-

Second Glycosylation (e.g., Mycinose):

-

Deprotect the appropriate hydroxyl group on the monosaccharide-containing macrolide.

-

Repeat the glycosylation procedure with the mycinose donor using a different promoter system if necessary (e.g., NIS/AgOTf) to achieve the desired stereoselectivity.

-

-

Final Deprotection: Remove all protecting groups from the sugar and aglycone moieties to yield this compound.

Biological Activity and Signaling Pathway

This compound, as a macrolide antibiotic, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[7][8] Macrolides bind to the 50S subunit of the bacterial ribosome, specifically within the nascent peptide exit tunnel (NPET).[7] This binding event partially occludes the tunnel, leading to a context-dependent stalling of translation. The inhibition is not global but rather selective for certain proteins, depending on the amino acid sequence of the nascent polypeptide chain.[7]

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Caption: this compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.

References

- 1. Total Synthesis of Mycinolide IV and Path‐Scouting for Aldgamycin N - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Total Synthesis of this compound as Integral Part of a Collective Approach to Macrolide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Total Synthesis of Myc... | Organic Chemistry [organicchemistry.eu]

- 4. researchgate.net [researchgate.net]

- 5. d-nb.info [d-nb.info]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for the Extraction and Purification of Mycinamicin IV

For Researchers, Scientists, and Drug Development Professionals

Abstract